ethyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a piperidine-1-sulfonyl-substituted benzamido group and an ethyl ester moiety. The thienopyridine scaffold is a sulfur-containing bicyclic heterocycle, which often confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or receptors. The hydrochloride salt form improves crystallinity and bioavailability.
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2.ClH/c1-3-26-15-12-19-20(16-26)33-23(21(19)24(29)32-4-2)25-22(28)17-8-10-18(11-9-17)34(30,31)27-13-6-5-7-14-27;/h8-11H,3-7,12-16H2,1-2H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQKLSNCESQJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other piperidine- and ester-containing heterocycles, though differences in core scaffolds and substituents lead to distinct physicochemical and synthetic profiles. Below is a detailed comparison with two closely related compounds from the literature.
Ethyl 3-(3-Ethoxy-3-Oxopropyl)-4-(Methoxyimino)Piperidine-1-Carboxylate (Compound 7a/7b)
- Structure: Features a piperidine ring substituted with a methoxyimino group, an ethoxycarbonylpropyl chain, and an ethyl ester.
- Synthesis : Prepared via oxime formation using O-methylhydroxylamine hydrochloride, followed by purification via acid-base extraction (84% yield) .
- Key Data: 1H NMR (CDCl3): δ 4.16–4.08 (ester quartet), 3.85 (s, methoxyimino), 1.26–1.25 (ester triplets). 13C NMR: Peaks at δ 173.2 (ester C=O), 157.1 (imine C=N). Solubility: Polar organic solvents (e.g., ethyl acetate, methanol).
Comparison :
- Both compounds share ethyl ester groups (δ ~4.1 ppm in 1H NMR) and piperidine-derived structures.
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Isomers 1-1 and 1-2)
- Structure : Decahydro-1,6-naphthyridine (fused bicyclic piperidine-pyridine) with a ketone and ethyl ester.
- Synthesis : Hydrogenation of Compound 7a/7b using Raney nickel yielded two diastereomers (86% combined yield) .
- Key Data: Isomer 1-1: 1H NMR δ 3.15 (t, J = 6.9 Hz, piperidine protons), 1.20 (ester triplet). Isomer 1-2: 1H NMR δ 2.81–2.74 (m, piperidine protons), 1.24 (ester triplet). Solubility: Methanol, chloroform.
Comparison :
- The naphthyridine core in Isomers 1-1/1-2 provides a fused-ring system distinct from the thienopyridine in the target compound.
- The target’s sulfonamide group (absent in Isomers 1-1/1-2) may enhance aqueous solubility and metabolic stability.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Features
| Compound Name | Core Structure | Key Functional Groups | Synthesis Highlights | Solubility Profile |
|---|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyridine | Piperidine-1-sulfonyl, ethyl ester | Likely multi-step (sulfonylation, coupling) | Polar aprotic solvents |
| Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | Piperidine | Methoxyimino, ethyl ester | Oxime formation, acid-base extraction | Ethyl acetate, methanol |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine | Ketone, ethyl ester | Hydrogenation with Raney nickel | Methanol, chloroform |
Key Observations :
- Synthetic Complexity : The target compound’s sulfonamide and benzamido groups likely require specialized coupling reagents (e.g., EDC/HOBt), contrasting with the straightforward hydrogenation or oxime formation in analogs .
- Solubility : The hydrochloride salt and sulfonamide group in the target compound suggest superior aqueous solubility compared to neutral esters in analogs.
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